N-{5-[(1E)-3-oxo-3-(3-phenylpyrrolidin-1-yl)prop-1-en-1-yl]pyridin-2-yl}acetamide
Description
Properties
IUPAC Name |
N-[5-[(E)-3-oxo-3-(3-phenylpyrrolidin-1-yl)prop-1-enyl]pyridin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-15(24)22-19-9-7-16(13-21-19)8-10-20(25)23-12-11-18(14-23)17-5-3-2-4-6-17/h2-10,13,18H,11-12,14H2,1H3,(H,21,22,24)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJBWZGKTKRUOL-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)C=CC(=O)N2CCC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC=C(C=C1)/C=C/C(=O)N2CCC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(1E)-3-oxo-3-(3-phenylpyrrolidin-1-yl)prop-1-en-1-yl]pyridin-2-yl}acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the pyridine derivative, followed by the introduction of the phenylpyrrolidine moiety through a series of condensation and cyclization reactions. The final step involves the acylation of the intermediate compound to form the acetamide group. Reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(1E)-3-oxo-3-(3-phenylpyrrolidin-1-yl)prop-1-en-1-yl]pyridin-2-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the phenylpyrrolidine moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted analogs with different functional groups.
Scientific Research Applications
N-{5-[(1E)-3-oxo-3-(3-phenylpyrrolidin-1-yl)prop-1-en-1-yl]pyridin-2-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{5-[(1E)-3-oxo-3-(3-phenylpyrrolidin-1-yl)prop-1-en-1-yl]pyridin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations :
- The target compound’s 3-phenylpyrrolidin-1-yl group distinguishes it from analogues with piperazine (e.g., 8b ) or thiophene (e.g., 5c ) substituents.
- Compounds like 8b and 8c replace the pyrrolidine with a piperazine ring linked to aromatic carbonyl groups, altering electronic properties and hydrogen-bonding capacity.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Table 3: Cytotoxicity Profiles of Selected Analogues
Key Observations :
- The thiophene-enone hybrid 5c demonstrates potent cytotoxicity, likely due to the electron-rich thiophene enhancing interactions with cellular targets. In contrast, the target compound’s phenylpyrrolidine may favor different binding modes (e.g., hydrophobic pockets).
Key Challenges :
- The target compound’s stereoselective enone formation may require stringent reaction conditions compared to simpler analogues.
Biological Activity
N-{5-[(1E)-3-oxo-3-(3-phenylpyrrolidin-1-yl)prop-1-en-1-yl]pyridin-2-yl}acetamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its synthesis, mechanism of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Synthesis
The compound can be described by the following structure:
The synthesis involves multiple steps, typically starting from pyridine derivatives and incorporating the pyrrolidine moiety. The reaction conditions and reagents used in the synthesis significantly influence the yield and purity of the final product.
Anticonvulsant Activity
Research has indicated that derivatives of pyridine and pyrrolidine exhibit anticonvulsant properties. For instance, a study demonstrated that compounds similar to N-{5...} showed significant activity in maximal electroshock (MES) seizure models. The structure–activity relationship (SAR) analysis suggested that modifications to the pyrrolidine ring enhance anticonvulsant efficacy .
| Compound | Dose (mg/kg) | MES Protection | Notes |
|---|---|---|---|
| 20 | 100 | Yes | Moderate binder to sodium channels |
| 12 | 100 | Yes | Effective in MES test |
| 24 | 100 | Yes | Delayed onset, long duration |
The mechanism through which N-{5...} exerts its effects appears to involve interaction with neuronal voltage-sensitive sodium channels, which are crucial for action potential propagation in neurons. This interaction may stabilize the inactive state of the channels, thereby preventing excessive neuronal firing associated with seizures .
Study on Anticonvulsant Efficacy
In a controlled study involving various analogs of N-{5...}, researchers evaluated the anticonvulsant activity using both MES and subcutaneous pentylenetetrazole (scPTZ) models. The results indicated that certain derivatives provided significant protection against induced seizures at varying doses, confirming their potential as therapeutic agents for epilepsy .
Toxicity Assessment
Acute neurological toxicity was assessed using the rotarod test, which evaluates motor coordination. The majority of tested compounds exhibited low toxicity at therapeutic doses, indicating a favorable safety profile for further development .
Pharmacokinetics and Metabolism
Preliminary pharmacokinetic studies suggest that compounds similar to N-{5...} exhibit good bioavailability and metabolic stability. The incorporation of fluorine atoms into these compounds has been shown to enhance their pharmacokinetic properties by increasing lipophilicity and reducing metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
